molecular formula C8H7N B1219415 1H-isoindole CAS No. 270-69-9

1H-isoindole

Cat. No.: B1219415
CAS No.: 270-69-9
M. Wt: 117.15 g/mol
InChI Key: LFHLEABTNIQIQO-UHFFFAOYSA-N
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Description

1H-Isoindole is a benzopyrrole ring system and a fundamental regioisomer of the more common 1H-indole structure . This heterocyclic scaffold is of significant interest in medicinal and organic chemistry due to its presence in a wide range of bioactive molecules and functional materials . Although the parent this compound is a reactive species, its derivatives, particularly the oxidized isoindolinone and phthalimide (1,3-dihydro-2H-isoindole-1,3-dione) forms, are highly valuable . The phthalimide moiety, in particular, is a well-established pharmacophore found in several FDA-approved drugs and candidates, including immunomodulatory agents and phosphodiesterase-4 (PDE4) inhibitors . This scaffold is extensively utilized in the rational design of compounds with diverse biological activities, such as anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects for neurodegenerative disease research . Beyond pharmaceuticals, the this compound structure serves as a critical building block in material science, most notably in the synthesis of boron dipyrromethenes (BODIPYs), which are a class of bright fluorescent dyes, and other functional organic materials . As a versatile chemical reagent, this compound and its core structure provide researchers with a key intermediate for exploring new chemical reactions, developing novel therapeutic candidates, and creating advanced materials. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-4-8-6-9-5-7(8)3-1/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHLEABTNIQIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344571
Record name 1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-69-9
Record name 1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Isoindole and Its Derivatives

Early Synthetic Approaches to the 1H-Isoindole Core

Early investigations into isoindole synthesis focused on generating the parent compound and its N-substituted forms, often relying on thermal methods or transformations of related heterocyclic systems.

The parent this compound molecule itself is highly reactive and prone to polymerization, making its direct isolation challenging. Historically, the parent isoindole has been synthesized via flash vacuum pyrolysis of N-substituted isoindoline (B1297411) precursors, a method that involves high temperatures to generate the desired compound, which is then captured under cooled conditions epfl.chwikipedia.orgpuneresearch.comwikiwand.com. N-substituted isoindoles, which exhibit greater stability and are easier to handle, can be prepared through various routes. One such approach involves the dehydration of isoindoline N-oxides epfl.chwikipedia.orgpuneresearch.comwikiwand.com. Additionally, isoindoles can be accessed through methods starting from xylylene dibromide (C6H4(CH2Br)2) epfl.chwikipedia.orgpuneresearch.com. More recently, transition metal catalysis has provided efficient pathways, such as the ruthenium(II)-catalyzed cyclization of benzimidates with alkenes, which yields this compound derivatives acs.org. Iodine-mediated cyclization of specific 2-vinylbenzylidenamine derivatives also offers a route to substituted 1H-isoindoles clockss.org.

A significant early strategy for accessing N-substituted isoindoles involves the dehydration of isoindoline N-oxides epfl.chwikipedia.orgpuneresearch.comwikiwand.comchim.it. Isoindole N-oxides, a class of cyclic nitrones, are typically synthesized via methods common to nitrones, including the oxidation of imines and the condensation of carbonyl compounds with hydroxylamines chim.it. For instance, isoindoline N-oxides can be prepared by the oxidation of corresponding isoindolines using reagents like hydrogen peroxide in the presence of sodium tungstate (B81510) (H2O2/Na2WO4) chim.it. Mechanistic studies have shown that the formation of these N-oxides can involve nucleophilic attack followed by water elimination and tautomeric hydrogen shifts chim.it.

Classical Ring-Forming Strategies for this compound Derivatives

Beyond the preparation of the parent structure, numerous classical and modern ring-forming strategies have been developed to construct the diverse array of this compound derivatives. These methods often leverage condensation, cyclization, and precursor-based transformations.

Condensation reactions play a crucial role in building the isoindole framework. For example, the condensation of ene-aldehydes with hydroxylamine (B1172632) is a common method for synthesizing isoindole N-oxides chim.it. Rhodium-catalyzed intermolecular condensation reactions have also been employed to produce isoindole derivatives efficiently wisdomlib.org. In the realm of natural product synthesis, the condensation of L-tryptophan derivatives, catalyzed by specific enzymes, leads to the formation of isoindole frameworks found in complex alkaloids beilstein-journals.orgnih.govbeilstein-journals.org. Furthermore, condensation reactions involving tetraynes and imidazole (B134444) derivatives have been utilized to synthesize fused isoindole-1,3-dione structures rsc.org. Simpler condensation reactions, such as the reaction of phthalic anhydrides with potassium cyanate (B1221674) or sodium thiocyanate (B1210189), provide access to this compound-1,3(2H)-diones clockss.org. Similarly, the use of guanidinium (B1211019) chloride with cyclic anhydrides in polyethylene (B3416737) glycol (PEG-400) in the presence of FeCl3 offers a convenient one-pot synthesis for these dione (B5365651) derivatives researchgate.net.

Cyclization reactions, frequently driven by nucleophilic attack, are central to many isoindole syntheses. These can involve intramolecular processes or multi-component cascade reactions. For instance, ruthenium(II)-catalyzed cyclization of benzimidates with alkenes provides a robust method for synthesizing various this compound derivatives. This methodology typically involves C–H activation, insertion, and subsequent aza-Michael addition acs.org.

Table 1: Ruthenium(II)-Catalyzed Synthesis of 1H-Isoindoles from Benzimidates and Alkenes acs.org

Benzimidate SubstrateAlkene SubstrateCatalyst/ConditionsProductYield (%)
1aAcrylonitrile 2a[{RuCl2(p-cymene)}2] (5 mol %), LiOAc, TFE, 75 °C, 16 h3aa32
1aAcrylonitrile 2a[{RuCl2(p-cymene)}2] (5 mol %), KOAc, TFE, 75 °C, 16 h3aa48
1aAcrylonitrile 2a[{RuCl2(p-cymene)}2] (5 mol %), NaOAc, TFE, 75 °C, 16 h3aa57
1b (4-MeO)Acrylonitrile 2a[{RuCl2(p-cymene)}2] (5 mol %), NaOAc, TFE, 75 °C, 16 h3ba67
1c (4-Me)Acrylonitrile 2a[{RuCl2(p-cymene)}2] (5 mol %), NaOAc, TFE, 75 °C, 16 h3ca72

Other cyclization strategies include the rhodium-catalyzed intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters, which proceeds via nucleophilic attack of the azide (B81097) onto a rhodium carbenoid researchgate.netorganic-chemistry.org. Gold-catalyzed cyclizations of o-alkynylaryl ketoximes and nitrones, involving nucleophilic attack, also lead to isoindoles rsc.org. Palladium-catalyzed cascade reactions, such as those involving isocyanide insertion and intramolecular C-N bond formation, represent another avenue for constructing isoindole scaffolds nih.gov. Furthermore, the reaction of 2-vinylbenzylidenamine derivatives with iodine mediates cyclization to form this compound derivatives, proceeding through an iodoamination pathway clockss.org.

The synthesis of isoindoles can also be achieved through methods that utilize ortho-xylylene derivatives as starting materials. Specifically, xylylene dibromide (C6H4(CH2Br)2) has been identified as a precursor for isoindole synthesis epfl.chwikipedia.orgpuneresearch.com. These approaches typically involve reactions that form the pyrrole (B145914) ring fused to the benzene (B151609) core.

Compound List

this compound

Isoindoline

Isoindole N-oxide

Isoindoline N-oxide

Nitrone

N-Substituted isoindoles

Xylylene dibromide

Benzimidate

Alkene

Acrylonitrile

4-MeO-benzimidate

4-Me-benzimidate

1-Iodomethyl-1H-isoindole derivatives

2-Vinylbenzylidenamine

o-Alkynylaryl ketoximes

Benzyl azides

α-Aryldiazoesters

Phthalic anhydride (B1165640)

Potassium cyanate

Sodium thiocyanate

Guanidinium chloride

this compound-1,3(2H)-dione

Phthalimide (B116566)

Modern Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the isoindole framework is no exception. Various metals, including palladium, ruthenium, and rhodium, have been employed to facilitate key bond-forming events and cyclization pathways.

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, enabling more atom-economical and step-efficient syntheses of isoindole derivatives.

Enantioselective Synthesis of Chiral 1H-Isoindoles: Palladium(0)-catalyzed C-H functionalization of trifluoroacetimidoyl chlorides with various nucleophiles has been developed to access chiral 1H-isoindoles bearing quaternary stereogenic centers. This methodology often employs chiral phosphine (B1218219) ligands, such as diazaphospholanes or TADDOL-phosphoramidites, to achieve high enantioselectivities. These reactions typically involve the formation of perfluoroalkylated 1H-isoindoles with good to excellent yields thieme-connect.comepfl.chresearchgate.net. For instance, Pd(dba)2 as the catalyst precursor, in conjunction with chiral ligands, has been used to achieve enantioselective desymmetrization of trifluoromethylated precursors epfl.chresearchgate.net.

Synthesis of Isoindole N-Oxides: Palladium-catalyzed C-H functionalization of aldonitrones provides a direct route to isoindole N-oxides. This protocol demonstrates broad functional group tolerance and can yield sterically congested products, which can be further transformed into various isoindoline and isoindole derivatives acs.org. The mechanism is proposed to involve a Heck-type addition to the C=N bond acs.org.

Dehydrogenative C-H Amidation: Palladium catalysts, particularly Pd/C, have been utilized in dehydrogenative C(sp3)–H amidation reactions for the synthesis of isoindolinones. These reactions proceed without the need for stoichiometric oxidants, with H2 being the primary byproduct, highlighting their green chemistry appeal rsc.org.

Table 1: Palladium-Catalyzed Synthesis of this compound Derivatives

Catalyst SystemSubstratesKey ConditionsYieldsEnantioselectivityReferences
Pd(0) / Chiral Phosphine LigandsTrifluoroacetimidoyl chlorides, NucleophilesPd(dba)2 (5–10 mol%), Chiral Ligand (10–20 mol%), CsOAc, Toluene, 40 °CHighHigh (e.g., >90% ee) thieme-connect.comepfl.chresearchgate.net
Pd-catalyzed C–H FunctionalizationAldonitronesVarious Pd catalysts, specific ligandsGood to HighNot specified acs.org
Pd/C2-benzyl-N-mesylbenzamidesPd/C catalyst, base (20 mol%), no stoichiometric oxidant, H2 evolutionGoodNot specified rsc.org
Pd-catalyzed isocyanide insertionAziridines, IsocyanidesPd catalyst, hydrogen bond promotionModerate to GoodNot specified dntb.gov.uarsc.org
Pd-catalyzed desymmetric C–H bond imidoylationα,α-Diaryl tri- and difluoroethylated isocyanidesPd catalyst, chiral ligandsHighHigh researchgate.net

Ruthenium catalysts have proven effective in constructing the isoindole core through the cyclization of benzimidates with alkenes.

[4+1] Annulation: Ruthenium(II) catalysts, such as [{RuCl2(p-cymene)}2], facilitate the [4+1] annulation of benzimidates with alkenes. This method allows for the synthesis of various this compound derivatives in moderate to excellent yields and is compatible with a wide range of functionalized and unfunctionalized olefins. The reaction proceeds via C-H activation, insertion, and subsequent aza-Michael addition acs.orgacs.org. Oxidants like NaOAc were found to be effective acs.org.

Redox-Neutral Cyclization: An oxidant-free ruthenium(II)-catalyzed cyclization of benzimidates with alkenes has been reported, liberating hydrogen gas. This approach offers a greener alternative for isoindole synthesis nih.govresearchgate.net.

Synthesis of Isoindolin-1-ones: Ruthenium-catalyzed cyclization of aromatic nitriles with alkenes can stereoselectively yield (Z)-3-methyleneisoindolin-1-ones iitm.ac.in.

Table 2: Ruthenium-Catalyzed Synthesis of this compound Derivatives

Catalyst SystemSubstratesKey ConditionsYieldsStereoselectivityReferences
[{RuCl2(p-cymene)}2] / NaOAcBenzimidates, Alkenes[{RuCl2(p-cymene)}2] (5 mol %), NaOAc (1.0 equiv), TFE, 75 °CModerate to ExcellentNot specified acs.orgacs.org
Ru(II)Benzimidates, AlkenesOxidant-free, room temperature, H2 evolutionGoodNot specified nih.govresearchgate.net
Ru-catalyzed cyclizationAromatic nitriles, AlkenesSpecific Ru catalystsGoodStereoselective iitm.ac.in

Rhodium catalysts, particularly rhodium(III), are instrumental in promoting complex cascade reactions, including nitrile trifunctionalization, to construct the isoindole scaffold.

Nitrile Trifunctionalization: Rhodium-catalyzed cascade reactions involving the trifunctionalization of nitriles have been successfully employed to synthesize this compound-containing scaffolds. This process is initiated by the formation of a nitrile ylide from a rhodium vinylcarbene and a nitrile, leading to significant increases in molecular complexity acs.orgfigshare.comresearchgate.net.

Multicomponent Annulation: Rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines provides a one-pot method for constructing isoindole derivatives. This reaction activates multiple C-H and N-H bonds, forming new C-C and C-N bonds rsc.org.

C-H Activation/Annulation: Rh(III)-catalyzed C–H activation/annulation reactions with diazo compounds, such as α-diazo-β-keto compounds or O-acetyl benzohydroxamic acids, are efficient routes to substituted isoindoles and isoindolones rsc.org.

Asymmetric Arylation: Rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters with arylboronic acids allows for the synthesis of chiral spirocycles incorporating the this compound skeleton, achieving high enantioselectivities rsc.org.

Table 3: Rhodium-Catalyzed Synthesis of this compound Derivatives

Catalyst SystemSubstratesKey ConditionsYieldsEnantioselectivityReferences
Rh-catalyzed cascadeNitrilesRh catalyst, vinylcarbene formationHighNot specified acs.orgfigshare.comresearchgate.net
Rh-catalyzed annulationDiarylimines, Vinyl ketones, Simple aminesRh catalyst, Cu oxidantGood to Very HighNot specified rsc.org
Rh(III)-catalyzed C–H activation/annulationα-Diazo-β-keto compounds / O-acetyl benzohydroxamic acids, AmidesRh(III) catalyst, C-H activation, annulationUp to 93%Not specified rsc.org
Rh-catalyzed asymmetric arylationCyclic N-sulfonyl α-ketimino esters, Arylboronic acidsRh catalyst, chiral ligandsExcellentHigh rsc.org

Beyond palladium, ruthenium, and rhodium, other transition metals like cobalt, iridium, and nickel have been employed in various annulation and cycloaddition strategies to access isoindole and related structures.

Cobalt-Catalyzed C-H Functionalization: Cobalt catalysts, in conjunction with pivalic acid, can mediate the oxidative C-H functionalization of benzimidates or NH-benzaldimines with ynamides, yielding 3-aminoisoquinoline derivatives bohrium.com.

Iridium-Catalyzed Cycloaddition: Iridium(III) complexes catalyze [2+2+2] cycloaddition reactions of α,ω-diynes with alkynes, providing access to highly substituted isoindolines rsc.orgresearchgate.netnih.gov. These reactions often proceed under mild, environmentally benign conditions.

Titanium-Mediated Cycloaddition: Titanium-mediated intermolecular [2+2+2] cycloaddition of dipropargyl amine with alkynes has been used for the preparation of isoindoline derivatives rsc.org.

Nickel-Catalyzed Cyclization: Nickel(0) catalysts can mediate the intramolecular cyclization of N-benzoyl aminals, leading to the formation of isoindolinones nih.gov.

Transition Metal-Free Synthetic Protocols for Isoindole-Related Scaffolds

The development of transition metal-free synthetic methods is highly desirable for industrial scalability and environmental sustainability. Several protocols have been established for the synthesis of isoindole-related scaffolds without the use of transition metals.

C-H Alkynylation: Transition metal-free C-H alkynylation of N-alkylisoindoles with bromoalkynes has been achieved through [4+2] cycloaddition, followed by ring-opening, yielding 1,3-dialkynylisoindoles ua.esacs.org.

Visible-Light Mediated Reactions: The use of visible light has enabled metal-free intermolecular Diels-Alder reactions of isoindolines with dienophiles like DMAD or maleimides, proceeding under mild conditions ua.es.

Metal Salt Catalysis: While not strictly transition metal-free, the use of metal salts like FeCl3 in combination with polyethylene glycol (PEG-400) and guanidinium chloride has been reported for the one-pot synthesis of this compound-1,3(2H)-diones researchgate.net.

Microwave-Assisted Cyclization: Metal-free synthesis of phosphonylated isoindoles can be achieved via microwave-assisted 5-exo-dig cyclization of N-allyl amino phosphonates ua.es.

Table 4: Transition Metal-Free Synthesis of Isoindole-Related Scaffolds

Catalyst/ConditionsSubstratesKey Reaction TypeProduct TypeYieldsReferences
None (Visible Light)Isoindolines, DMAD/MaleimidesIntermolecular Diels-AlderIsoindoline derivativesExcellent ua.es
None (Microwave)N-allyl amino phosphonates5-exo-dig cyclization, thieme-connect.comacs.org-alkyl shiftPhosphonylated isoindolesGood ua.es
NoneN-alkylisoindoles, Bromoalkynes[4+2] cycloaddition, ring opening1,3-DialkynylisoindolesHigh ua.esacs.org
FeCl3 / PEG-400 / Guanidinium ChlorideCyclic anhydrides, Schiff basesOne-pot cyclizationThis compound-1,3(2H)-dionesGood to High researchgate.net

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral isoindole derivatives is of paramount importance, particularly for pharmaceutical applications. Several strategies have been developed to control stereochemistry during the formation of the isoindole core.

Chiral Palladium Catalysis: As mentioned in Section 2.3.1, palladium-catalyzed C-H functionalization using chiral ligands is a key strategy for accessing enantiomerically enriched 1H-isoindoles, especially those bearing quaternary stereogenic centers thieme-connect.comepfl.chresearchgate.net.

Rhodium-Catalyzed Asymmetric Arylation: The rhodium-catalyzed asymmetric arylation of α-ketimino esters allows for the construction of chiral spirocycles containing the isoindole skeleton with high enantioselectivity rsc.org.

Stereoselective Cycloadditions: Highly stereoselective synthesis of isoindole derivatives has been achieved through reactions such as the [2π+2π] cycloaddition of imines to ketenes, yielding trans-β-lactam substituted isoindoles thieme-connect.comthieme-connect.com.

Ruthenium-Catalyzed Stereoselective Synthesis: Ruthenium-catalyzed cyclization of aromatic nitriles with alkenes can lead to stereoselective formation of (Z)-3-methyleneisoindolin-1-ones iitm.ac.in.

Cesium Carbonate Catalyzed Annulation: A Cs2CO3-catalyzed formal [5+2] annulation reaction has been reported for the stereoselective synthesis of functionalized benzooxazepino[5,4-a]isoindolone derivatives acs.org.

Table 5: Stereoselective and Enantioselective Synthesis of this compound Derivatives

Catalyst/MethodSubstratesKey Reaction TypeProduct TypeStereoselectivityReferences
Pd(0) / Chiral LigandsTrifluoroacetimidoyl chloridesEnantioselective C–H functionalizationChiral 1H-isoindoles with quaternary centersHigh thieme-connect.comepfl.chresearchgate.net
Rh-catalyzed asymmetric arylationCyclic N-sulfonyl α-ketimino esters, Arylboronic acidsAsymmetric arylationChiral spirocycles with this compound skeletonsHigh rsc.org
[2π+2π] cycloadditionImines, KeteneStereoselective cycloadditionIsoindole derivatives with azetidinone ringHigh (trans-β-lactams) thieme-connect.comthieme-connect.com
Ru-catalyzed cyclizationAromatic nitriles, AlkenesStereoselective cyclization(Z)-3-methyleneisoindolin-1-onesStereoselective iitm.ac.in
Cs2CO3-catalyzed annulation2-(2-Hydroxyphenyl)isoindoline-1,3-dione, AllenoatesFormal [5+2] annulationBenzooxazepino[5,4-a]isoindolone derivativesHigh acs.org
Pd-catalyzed desymmetric C–H bond imidoylationα,α-Diaryl tri- and difluoroethylated isocyanidesDesymmetric C–H bond imidoylationChiral 1H-isoindoles with fluoroalkylated centersHigh researchgate.net

Compound List

this compound

Isoindoline

Isoindolinone

Isoindole N-oxide

Trifluoromethyl-substituted 1H-isoindoles

Benzimidates

Alkenes

Nitriles

Aldonitrones

Trifluoroacetimidoyl chlorides

Diarylimines

Vinyl ketones

Simple amines

O-acetyl benzohydroxamic acids

Diazo compounds

Aziridines

Isocyanides

Maleimides

Ynamides

Conjugated enynes

Phthalic anhydride

Carboxylic acids

Anhydrides

Carboxamides

Benzamides

Cyclic anhydrides

Schiff bases

Cyclic imides

Guanidinium chloride

Polyethylene glycol (PEG-400)

FeCl3

Bromoalkynes

DMAD (Dimethyl acetylenedicarboxylate)

N-allyl amino phosphonates

N-alkylisoindoles

Arylboronic acids

Olefins

Aryl halides

Ynamines

One-Pot and Cascade Methodologies for Enhanced Molecular Complexity

The development of one-pot and cascade reactions has revolutionized organic synthesis by enabling the construction of complex molecules from simple precursors in a single operation, thereby improving efficiency, reducing waste, and saving time. Several strategies have been devised for the synthesis of isoindole derivatives utilizing these methodologies.

Cascade Cyclization and Cross-Coupling: Transition metal catalysis, particularly palladium and rhodium, has been instrumental in developing cascade reactions for isoindole synthesis. For instance, palladium-catalyzed cascade reactions involving isocyanides and amide precursors, synthesized via Ugi multicomponent reactions, have provided access to diverse isoquinolin-1(2H)-one derivatives acs.org. Similarly, rhodium(III)-catalyzed C–H activation and spiroannulation reactions have been employed for the synthesis of spirocyclic isoindole N-oxides rsc.orgresearchgate.net. Cascade cyclizations of 2-acylbenzoic acids with amines have also yielded isoindoloisoquinoline and benzoindolizinoindole derivatives in a one-pot, metal-free manner researchgate.net.

Multicomponent Reactions (MCRs): Multicomponent reactions, which combine three or more reactants in a single pot to form a product, are highly efficient for building molecular complexity. Scandium(III) triflate-catalyzed three-component Strecker/Lactamization cascade reactions have been utilized for the one-pot synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives from methyl 2-formylbenzoate, TMSCN, and amines researchgate.net. A quadruple cascade protocol has also been developed for the one-pot synthesis of fully-substituted hexahydroisoindolinones from readily available starting materials d-nb.info.

Domino Reactions: Domino or cascade reactions, where a sequence of reactions occurs in situ without isolation of intermediates, are crucial for efficient synthesis. A hexadehydro-Diels–Alder domino reaction of substituted tetraynes with imidazole derivatives has been reported for the synthesis of fused multifunctionalized isoindole-1,3-diones rsc.org. Electrophile-mediated cascade cyclization/iodination of propargylamine-based 1,6-diynes offers a facile route to 1H-isoindoliums polyu.edu.hk.

Table 1: Representative One-Pot and Cascade Methodologies for Isoindole Derivatives

Reaction TypeStarting MaterialsReagents/CatalystsConditionsProduct ClassCitation(s)
Cascade Cyclization2-Acylbenzoic acids, AminesMetal-freeOne-potIsoindoloisoquinoline, Benzoindolizinoindole derivatives researchgate.net
Three-Component CascadeMethyl 2-formylbenzoate, TMSCN, AminesSc(OTf)₃One-pot, Room temperatureN-Substituted 3-oxoisoindoline-1-carbonitrile derivatives researchgate.net
Quadruple CascadeVarious substratesBifunctional tertiary amine-thioureasOne-potFully-substituted hexahydroisoindolinones d-nb.info
C–H Activation/SpiroannulationOximes, Benzoic acids, 1-diazonaphthelen-2(1H)-onesRh(III)Oxidative, Mild conditionsSpirocyclic isoindole N-oxides rsc.orgresearchgate.net
HDDA Domino ReactionSubstituted tetraynes, ImidazolesNone (oxygen coupling)One-potFused multifunctionalized isoindole-1,3-diones rsc.org
Cascade Cyclization/IodinationPropargylamine-based 1,6-diynesIodine (I₂) or IClMild conditions1H-Isoindoliums polyu.edu.hk
Pd-catalyzed CascadeIsocyanides, Ugi-MCR synthesized amide precursorsPd catalyst (ligand-free)Tandem isocyanide insertion/cyclizationIsoquinolin-1(2H)-one derivatives acs.org

Specific Synthetic Strategies for Key this compound Derivative Classes

This compound-1,3(2H)-dione (Phthalimide) Syntheses and Derivatizations

Phthalimide, chemically known as this compound-1,3(2H)-dione, is a fundamental building block in organic synthesis. Its synthesis is typically achieved through straightforward methods, and it serves as a versatile precursor for numerous derivatives.

Synthesis of Phthalimide: The most common and classical method for synthesizing phthalimide involves the reaction of phthalic anhydride with ammonia (B1221849) or ammonium (B1175870) salts. This process can be carried out by heating phthalic anhydride with aqueous ammonia or ammonium carbonate metoree.comtestbook.comwikipedia.org. Alternatively, phthalic acid can be heated with ammonia or ammonium carbonate to form phthalimide wikipedia.org. These reactions are generally high-yielding and employ readily available starting materials.

Derivatization of Phthalimide: Phthalimides are widely used as protective groups for primary amines via the Gabriel synthesis . In this method, phthalimide is first deprotonated with a base (e.g., potassium carbonate or hydroxide) to form potassium phthalimide, which then undergoes nucleophilic substitution with an alkyl halide to yield an N-alkylphthalimide metoree.comwikipedia.orgactascientific.comorganic-chemistry.org. Subsequent cleavage of the N-alkylphthalimide, typically using hydrazine (B178648) or aqueous base, liberates the primary amine metoree.comwikipedia.orgorganic-chemistry.org. This strategy is highly effective for synthesizing primary amines while avoiding over-alkylation metoree.comactascientific.com.

Beyond the Gabriel synthesis, phthalimide derivatives can be synthesized and functionalized through various other routes:

Metal-Catalyzed Syntheses: Transition metal catalysis, including palladium and copper, facilitates the synthesis of N-aryl phthalimides through carbonylative cyclization of aromatic amides or ortho-dihaloarenes/ortho-haloarenes rsc.orgrsc.orgpharmainfo.inresearchgate.net. Metal-free and organocatalytic strategies have also been developed for N-aryl phthalimide synthesis rsc.orgrsc.orgresearchgate.net.

Condensation Reactions: The condensation of 2-formylbenzoic acids with amines, followed by cyclization, can lead to isoindolinone derivatives, which are related to phthalimides researchgate.net.

Oxidative Cyclization: Bromine-mediated oxidative intramolecular cyclization of intermediate compounds derived from phthalic anhydride has been used to form phthalimide-containing heterocyclic systems uobaghdad.edu.iq.

Table 2: Synthesis and Derivatization of Phthalimides

MethodStarting MaterialsReagents/CatalystsProduct ClassCitation(s)
Synthesis:
Thermal condensation with ammoniaPhthalic anhydride, Alcoholic ammoniaHeatPhthalimide testbook.comwikipedia.org
Reaction with ammonium saltsPhthalic anhydride, Ammonium carbonate or UreaHeatPhthalimide metoree.comwikipedia.org
Derivatization (Gabriel Synthesis):
N-Alkylation of potassium phthalimidePotassium phthalimide, Alkyl halidesBase (e.g., K₂CO₃)N-Alkylphthalimides metoree.comactascientific.comorganic-chemistry.org
Deprotection of N-alkylphthalimidesN-AlkylphthalimidesHydrazine, Aqueous basePrimary amines metoree.comwikipedia.orgorganic-chemistry.org
Other Syntheses/Derivatizations:
Pd-catalyzed Carbonylative Cyclizationortho-Dihaloarenes/ortho-haloarenes, AminesPd catalystN-Arylphthalimides rsc.orgrsc.org
Condensation of 2-formylbenzoic acid derivatives with amines2-Formylbenzoic acid derivatives, Amines, TMSCNSc(OTf)₃3-Oxoisoindoline-1-carbonitrile derivatives researchgate.net
Oxidative Intramolecular CyclizationIntermediate from 4-aminobenzaldehyde (B1209532) and phthalic anhydrideBromine, Sodium acetatePhthalimide-containing heterocycles uobaghdad.edu.iq

Synthesis of this compound N-Oxides

Isoindole N-oxides are cyclic nitrones derived from isoindoles. Their synthesis can be achieved through several methods, often involving oxidation or condensation reactions.

Oxidation of Isoindolines: A general method involves the oxidation of isoindolines using oxidizing agents such as hydrogen peroxide in the presence of sodium tungstate chim.it.

Condensation Reactions: Similar to other nitrones, isoindole N-oxides can be prepared by the condensation of carbonyl compounds with hydroxylamines chim.it.

Transition Metal-Catalyzed Reactions: Rhodium and palladium catalysis have enabled novel routes, including C–H functionalization of aldonitrones, to construct the isoindole N-oxide ring system researchgate.netchim.it. For example, Rh(III)-catalyzed reactions involving oximes and benzoic acids with specific coupling reagents can yield spirocyclic isoindole N-oxides rsc.org. Palladium-catalyzed desymmetric C–H bond imidoylation of α,α-diaryl tri- and difluoroethylated isocyanides provides access to perfluoroalkylated 1H-isoindoles researchgate.net.

Table 3: Synthesis of this compound N-Oxides

MethodStarting MaterialsReagents/CatalystsProduct ClassCitation(s)
Oxidation of IsoindolinesIsoindolinesH₂O₂/Na₂WO₄Isoindole N-oxides chim.it
Condensation of Carbonyls with HydroxylaminesCarbonyl compounds, HydroxylaminesVariousIsoindole N-oxides chim.it
Pd-catalyzed C–H Functionalization of AldonitronesAldonitronesPd catalystIsoindole N-oxides researchgate.net
Rh(III)-catalyzed SpiroannulationOximes, Benzoic acids, 1-diazonaphthelen-2(1H)-onesRh(III)Spirocyclic isoindole N-oxides rsc.org

Preparation of Reduced this compound Systems (Isoindolines)

Isoindolines, the fully reduced form of the isoindole family (2,3-dihydro-1H-isoindole), are important structural motifs found in various pharmaceuticals and natural products. Their synthesis can be achieved through several pathways:

Reduction of Isoindoles or Isoindoline Precursors: Isoindolines can be prepared by the reduction of isoindoles, although the parent isoindole is often unstable. More commonly, isoindoline frameworks are constructed from precursors that can cyclize to form the reduced ring system. For example, the reduction of phthalimides with strong reducing agents like LiAlH₄ can lead to isoindoline intermediates mdpi.com.

Cyclization Reactions: Various cyclization strategies are employed:

Intramolecular Hydroamination: Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives provides isoindolines organic-chemistry.org.

C–H Amination: Direct δ-amination of sp³ C–H bonds using iodine as an oxidant under transition-metal-free conditions can yield isoindolines organic-chemistry.org.

[3+2] Cycloaddition: Cycloaddition of azomethine ylides to quinones in the presence of catalysts is another route to isoindolines wikipedia.org.

Ring Closure of Functionalized Benzene Derivatives: Reactions involving substituted benzene rings with appropriate nitrogen-containing functionalities can lead to isoindoline formation. For instance, the reaction of 2-carboxybenzaldehyde (B143210) with amines under reductive conditions can yield isoindolinones, which are closely related organic-chemistry.org.

From Phthalic Anhydride and Ammonia: While primarily leading to phthalimides, reactions involving phthalic anhydride and ammonia can, under specific conditions or subsequent transformations, lead to isoindoline structures ontosight.ai.

Table 4: Synthesis of Isoindolines

MethodStarting MaterialsReagents/CatalystsProduct ClassCitation(s)
Reduction of PhthalimidesN-alkylated phthalimidesLiAlH₄Isoindoline mdpi.com
Intramolecular Hydroamination2-Alkenylarylethylamine derivativesAcid catalystIsoindolines organic-chemistry.org
C–H AminationVarious substratesI₂ (oxidant), Transition-metal-freeIsoindolines organic-chemistry.org
[3+2] CycloadditionAzomethine ylides, QuinonesCatalystsIsoindolines wikipedia.org
Reductive C-N Coupling/Amidation2-Carboxybenzaldehyde, AminesPt nanowires, H₂Isoindolinones organic-chemistry.org
Dehydration of Isoindoline N-OxidesIsoindoline N-oxidesDehydrating agentN-Substituted Isoindoles wikipedia.org
Reaction of xylylene dibromideXylylene dibromideVarious methodsN-Substituted Isoindoles wikipedia.org

Compound List:

this compound

Isoindole N-Oxides

Isoindoline

Phthalimide (this compound-1,3(2H)-dione)

Isoindolinone (1,3-dihydro-2H-isoindole-1-one)

Isoindolobenzoxazinone

Isoindoloquinazolinone

Isoquinolin-1(2H)-one

3-Oxoisoindoline-1-carbonitrile

Hexahydroisoindolinones

1H-Isoindoliums

N-Alkylphthalimides

N-Arylphthalimides

Reactivity and Reaction Mechanisms of 1h Isoindole Systems

Reactivity of Specific 1H-Isoindole Derivatives

The reactivity of the this compound core is significantly influenced by the nature and position of its substituents. This section explores the distinct chemical behaviors of two important classes of derivatives: this compound N-oxides and this compound-1,3(2H)-diones.

Reactivity of this compound N-Oxides (e.g., Nucleophilic Addition, Reduction, Cycloaddition)

This compound-2-oxides, commonly referred to as isoindole N-oxides, are heterocyclic compounds that are formally derived from the oxidation of the imine nitrogen in this compound. chim.it These molecules are best described as cyclic nitrones, a classification that dictates their primary modes of reactivity. chim.it The five-membered heterocyclic ring in these N-oxides is not aromatic, and the system's stability often relies on disubstitution at the C1 position, which locks the molecule in the this compound N-oxide form. chim.it

Nucleophilic Addition As is characteristic of nitrones, isoindole N-oxides are susceptible to nucleophilic addition at the C1 position. chim.it The electrophilic nature of the carbon atom in the C=N-O moiety facilitates attack by various nucleophiles. This reaction is a fundamental pathway for the functionalization of the isoindole N-oxide skeleton, leading to the formation of N-hydroxyisoindoline derivatives.

Reduction The nitrone functionality in this compound N-oxides can be reduced under various conditions, leading to a range of products depending on the reducing agent and substrate structure. chim.it

Complete Reduction: Catalytic hydrogenation, for instance using Palladium on carbon (Pd/C) in an acidic medium like HCl/MeOH, can lead to the complete reduction of the nitrone group. chim.it

Partial Reduction: Treatment with milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) can result in the partial reduction of the nitrone to a cyclic hydroxylamine (B1172632) (an N-hydroxyisoindoline). chim.it

Deoxygenation: The N-oxide can be deoxygenated to the corresponding imine (a this compound). This transformation can be achieved using reagents like a combination of samarium and cobalt(II) chloride hexahydrate, which may also cause isomerization of a double bond into a more conjugated position. chim.it A more general and sustainable method for deoxygenating heterocyclic N-oxides involves using iodide as a catalyst regenerated by formic acid. rsc.org

Table 1: Summary of Reduction Reactions of this compound N-Oxides

Reaction Type Reagent(s) Product(s) Reference
Complete Reduction Pd/C, HCl/MeOH Fully reduced heterocycle chim.it
Partial Reduction NaBH₃CN, HCl/MeOH N-Hydroxyisoindoline chim.it
Deoxygenation Sm, CoCl₂·6H₂O Enamine/Imine chim.it
Deoxygenation Iodide, Formic Acid N-Heterocycle (deoxygenated) rsc.org

Cycloaddition Isoindole N-oxides can participate in cycloaddition reactions, acting as 1,3-dipoles. A significant application of this reactivity is in transition metal-catalyzed C-H activation followed by an intramolecular dipolar cycloaddition. chim.it For example, the nitrone moiety can act as a directing group in Rh(III)- or Co(III)-catalyzed reactions, enabling C-H activation and subsequent annulation to form complex polycyclic structures. chim.it Another key reaction is the [4+1] spiroannulation, where C-H activation of oximes with a rhodium(III) catalyst and coupling with reagents like 1-diazonaphthelen-2(1H)-ones leads to the formation of spirocyclic isoindole N-oxides. rsc.org These reactions are powerful methods for constructing intricate molecular architectures from simpler precursors.

Reaction Pathways of this compound-1,3(2H)-dione Derivatives

This compound-1,3(2H)-dione, widely known as phthalimide (B116566), and its derivatives are a cornerstone of synthetic organic chemistry. beilstein-journals.org The reactivity of the phthalimide system is dominated by the acidic N-H proton and the electrophilic nature of the two carbonyl carbons. smolecule.com

The most prominent reaction pathway for phthalimide is its use in the Gabriel Synthesis to produce primary amines. chemcess.comorganic-chemistry.org This sequence involves:

Deprotonation: Phthalimide is deprotonated by a base, such as potassium hydroxide (B78521) (KOH), to form a nucleophilic potassium phthalimide salt. chemcess.com

N-Alkylation: The phthalimide anion undergoes nucleophilic substitution with an alkyl halide (RX) to yield an N-alkylphthalimide. chemcess.com

Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved by acidic or basic hydrolysis, or more commonly, by reaction with hydrazine (B178648) (hydrazinolysis), which forms the stable phthalhydrazide (B32825) byproduct. chemcess.com

Another important set of reactions involves the formation of N-halo derivatives . Phthalimide reacts with bases to create water-soluble salts, which can then be treated with halogens (Cl₂, Br₂, I₂) to produce N-chloro-, N-bromo-, or N-iodophthalimides. chemcess.com These N-halo compounds can undergo Hofmann degradation upon heating to yield anthranilic acid or isatoic anhydride (B1165640). chemcess.com

The phthalimide skeleton can also be synthesized and modified through various other pathways:

Condensation Reactions: The most fundamental synthesis involves the condensation of phthalic anhydride with ammonia (B1221849) or a primary amine, often at high temperatures or with a catalyst. chemcess.compharmainfo.in

Multicomponent Reactions: Modern methods include transition-metal-free multicomponent reactions involving arynes, isocyanides, and CO₂ to form N-substituted phthalimides. organic-chemistry.org Palladium-catalyzed three-component reactions of an ortho-dihaloarene, an amine, and carbon monoxide also yield N-substituted phthalimides. rsc.org

Cycloaddition Reactions: Specific derivatives, such as N-allyl substituted isoindole-1,3-diones, can undergo 1,3-dipolar cycloaddition reactions with dipoles like nitrones and nitrile oxides. researchgate.net These reactions typically occur at the N-allyl double bond, leading to the synthesis of complex heterocyclic systems like isoxazolidines. researchgate.net

The reactivity of the dione (B5365651) structure also allows for nucleophilic addition and cyclization reactions, which can lead to a diverse array of more complex molecules. smolecule.com

Table 2: Key Reaction Pathways of this compound-1,3(2H)-dione (Phthalimide)

Reaction Pathway Reactants Key Intermediates/Reagents Product Type Reference
Gabriel Synthesis Phthalimide, Alkyl Halide Potassium Phthalimide, Hydrazine Primary Amine chemcess.comorganic-chemistry.org
Halogenation Phthalimide, Halogen N-Halophthalimide N-Halophthalimide chemcess.com
Hofmann Degradation N-Halophthalimide Heat Anthranilic Acid chemcess.com
Condensation Phthalic Anhydride, Amine - N-Substituted Phthalimide pharmainfo.in
1,3-Dipolar Cycloaddition N-allyl-isoindole-1,3-dione, Nitrone - Isoxazolidine researchgate.net

Computational and Theoretical Investigations of 1h Isoindole

Quantum Chemical Analysis of Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of 1H-isoindole. These studies aim to map electron density distribution, determine bond lengths and angles, and quantify aromaticity. Comparative analyses with related heterocycles like indole (B1671886) and indolizine (B1195054) reveal how the fusion pattern influences electronic delocalization and stability . DFT calculations suggest that while the benzene (B151609) ring retains aromatic character, the isoindole system exhibits bond length alternation, indicative of a partial quinonoid character . The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter for assessing chemical stability and predicting electronic transitions researchgate.netresearchgate.net. Furthermore, analyses of molecular orbital distributions and electrostatic potential mapping help identify regions of nucleophilic and electrophilic reactivity, crucial for understanding reaction pathways semanticscholar.org.

Table 1: Key Electronic Structure Descriptors for Isoindole Systems

Property / CompoundHOMO-LUMO Gap (eV)Aromaticity Index (e.g., NICS)Notes on Electron DistributionReference
This compound (predicted)Varies by methodVaries by methodElectron density delocalized across fused rings; partial quinonoid character researchgate.net
Indole (for comparison)Varies by methodHigher than isoindoleMore uniformly aromatic
Indolizine (for comparison)Varies by methodLower than isoindoleDifferent fusion pattern affects electron distribution
2-chloro-1H-isoindole-1,3(2H)-dioneVaries by methodVaries by methodCharge distribution affected by substituents researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is extensively utilized to elucidate reaction mechanisms involving this compound and its derivatives. These studies focus on identifying reaction pathways, characterizing intermediates, and determining the geometries and energies of transition states. For instance, DFT calculations have been employed to analyze rhodium-catalyzed cascade reactions, revealing detailed steps, including carbene formation, cyclization, and proton-catalyzed ring contractions, with specific transition states and energy barriers quantified acs.orgacs.orgresearchgate.net. The tautomeric equilibrium between this compound and 2H-isoindole has also been investigated using DFT, with calculations indicating a relatively small energy barrier (+3.4 kJ/mol) for the conversion from 2H- to this compound, suggesting the accessibility and potential instability of the 1H-tautomer . DFT is also used to rationalize regioselectivity in reactions, such as epoxide ring-opening, by optimizing minimum and transition state structures in specific solvent models ahievran.edu.trnih.gov.

Table 2: DFT-Calculated Reaction Energetics

Reaction Type / StepCalculated Barrier (kcal/mol)Method/Level of TheoryNotesReference
2H-Isoindole to this compound Tautomerization+3.4DF-M06L/def2-TZVPPSmall barrier indicates accessibility of 1H-tautomer.
Rh-catalyzed carbene formation (TS-AB)14.4DFTStep in nitrile trifunctionalization cascade. acs.orgresearchgate.net
Rh-catalyzed 1,5-H shift (TS-LM)14.1DFTStep in isoindole formation cascade, recovering aromaticity. acs.orgresearchgate.net
Nucleophilic attack of Cu-triazolide to azide (B81097) (TS1)~0.5 lower than alternativeDFTRate-determining step in a 1,3-dipolar cycloaddition. nih.gov

Conformational Analysis and Intermolecular Interactions

Computational methods are employed to explore the conformational landscape of isoindole derivatives and understand their intermolecular interactions, which are critical for crystal packing, self-assembly, and molecular recognition. DFT calculations have been used to model dimeric and trimeric structures, providing insights into hydrogen bond formation energetics, with calculated binding energies for carboxylic acid dimers typically ranging from 40 to 80 kJ/mol . Hirshfeld surface analysis is a valuable tool for quantifying the contributions of different non-covalent interactions, such as H···H and C···H/H···C contacts, to crystal packing researchgate.net. Studies have also investigated the influence of hydrogen bonding on π–π stacking interactions, suggesting that hydrogen bonds can enhance π depletion, thereby strengthening π–π stacking rsc.org. Specific π–π stacking interactions have been characterized by centroid-centroid separations, for example, around 3.631 Å iucr.org. The stabilization of crystal structures through N-H···O hydrogen bonds and π···π stacking has also been noted for specific isoindole derivatives semanticscholar.org.

Table 3: Intermolecular Interaction Analysis

Interaction TypeCharacteristic Distance / Energy RangeComputational Method / AnalysisNotesReference
Hydrogen Bonding (dimers)40-80 kJ/molDFTEnergetics of association; crucial for molecular aggregation.
π–π Stacking (inter-ring)~3.631 ÅX-ray CrystallographyStabilizes crystal packing; affected by substituent electronic properties. iucr.org
N-H···O Hydrogen BondsStabilizingX-ray CrystallographyObserved in crystal structures, contributing to molecular configuration. semanticscholar.org
H···H contacts in crystals41.8% contributionHirshfeld Surface AnalysisSignificant contributor to crystal packing. researchgate.net
C···H/H···C contacts in crystals39.9% contributionHirshfeld Surface AnalysisSignificant contributor to crystal packing. researchgate.net

Prediction and Analysis of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound and its derivatives. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to compute vibrational frequencies for IR and Raman spectroscopy, molecular structures, and electronic absorption spectra via Time-Dependent DFT (TD-DFT) researchgate.netaip.orgniscpr.res.in. Predicted IR spectra typically show characteristic carbonyl (C=O) stretching modes in the range of 1700-1800 cm⁻¹, with specific values varying based on substituents and computational parameters researchgate.netaip.orgniscpr.res.in. ¹H and ¹³C NMR chemical shifts can also be computationally predicted, aiding in the characterization of synthesized compounds semanticscholar.orgmdpi.comnih.govniscpr.res.innih.gov. The HOMO-LUMO energy gap derived from DFT calculations is directly correlated with UV-Vis absorption characteristics, providing insights into electronic excitation processes researchgate.net.

Table 4: Predicted Spectroscopic Properties

Spectroscopic TechniqueProperty / ModeCalculated Value (cm⁻¹) / Shift (ppm)Method/Level of TheoryNotesReference
IR SpectroscopyC=O Stretching (asymmetric)~1787B3LYP/6-311++G(d,p)Values vary; indicative of the imide functionality. researchgate.netniscpr.res.in
IR SpectroscopyC=O Stretching (symmetric)~1704B3LYP/6-311++G(d,p)Values vary; indicative of the imide functionality. researchgate.netniscpr.res.in
¹H NMRAromatic Protons~7.6–7.8PredictedCharacteristic shifts for the isoindole aromatic system.
¹H NMRMethylene (B1212753) Protons~3.5–4.0PredictedCharacteristic shifts for methylene groups in side chains.
UV-Vis SpectroscopyAbsorption Maxima (λmax)Varies by substituentTD-DFTCorrelated with HOMO-LUMO gap; provides insight into electronic transitions. researchgate.net

Structure-Reactivity Relationship Modeling

Computational studies are crucial for establishing structure-reactivity relationships (SAR) in isoindole chemistry. By analyzing how structural modifications affect electronic properties and reaction outcomes, researchers can predict and tune reactivity. For example, DFT calculations can reveal how electron-donating or electron-withdrawing groups influence reaction yields and regioselectivity acs.orgniscpr.res.in. Analysis of Mulliken charges, HOMO/LUMO energies, and electrophilicity indices provides quantitative descriptors of a molecule's reactivity towards specific reagents or reaction conditions researchgate.netresearchgate.net. Natural Bond Orbital (NBO) analysis can further elucidate electron density transfer and conjugative interactions, offering deeper insights into the electronic basis of reactivity niscpr.res.in.

Molecular Docking and Binding Interaction Studies (Focus on Methodology and Chemical Insights)

Molecular docking is a powerful computational tool used to predict the binding affinity and mode of interaction between a ligand (e.g., an isoindole derivative) and a biological target, such as an enzyme or receptor. Methodologies typically involve optimizing ligand geometries using DFT or molecular mechanics, followed by docking simulations using software like AutoDock, GROMACS, or MOE mdpi.comniscpr.res.inmdpi.comtechscience.com. The chemical insights gained include identifying key binding interactions, such as hydrogen bonds (with distances often in the range of 2.0-3.0 Å), π–π stacking, hydrophobic interactions, and cation-π interactions, which are crucial for understanding biological activity semanticscholar.orgmdpi.commdpi.comresearchgate.net. Binding free energies (ΔG) or inhibition constants (Kᵢ) are often calculated to quantify binding strength mdpi.comjmchemsci.com. These computational studies guide the rational design of molecules with enhanced target affinity and specificity.

Table 5: Molecular Docking Interaction Details

Interaction TypeTypical Distance / Energy MetricComputational Method / SoftwareTarget RelevanceReference
Hydrogen Bond2.0–3.0 ÅDocking simulations, DFTCrucial for specific binding to active sites (e.g., Ser530, Arg120, Tyr355). mdpi.commdpi.com
π–π StackingVariesDocking simulationsStabilizes binding through aromatic ring interactions (e.g., with Phe160). semanticscholar.orgresearchgate.net
Hydrophobic InteractionsVariesDocking simulationsImportant for overall binding affinity within hydrophobic pockets. mdpi.commdpi.com
Binding Free EnergyΔG, KᵢMM-PBSA, Docking scoringQuantifies binding strength; guides lead optimization. mdpi.comtechscience.comjmchemsci.com

Compound List:

this compound

2H-isoindole

Indole

Indolizine

Isoindole derivatives (general class)

Isoindoline (B1297411) derivatives (general class)

Phthalimide (B116566)

2-chloro-1H-isoindole-1,3(2H)-dione

2-methyl-1H-isoindole-1,3(2H)-dione

2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione

1,3-Dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-diones

2-(4-ethoxyphenyl)isoindoline-1,3-dione

2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[this compound-1,3(2H)-dione]

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione

2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione

N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives

(R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester

2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Advanced Applications of 1h Isoindole and Its Derivatives in Chemical Science

Materials Chemistry Applications

The inherent properties of the 1H-isoindole framework, such as its planarity, aromaticity, and tunable electronic nature, make it an exceptional candidate for the development of novel organic materials. Researchers have successfully incorporated this motif into materials designed for electronic devices, complex macromolecular structures, and sensitive chemical sensors.

Design and Synthesis of Organic Electronic Materials (e.g., OLEDs, Semiconductors)

The development of efficient and stable organic electronic materials is a cornerstone of next-generation display and lighting technologies. Derivatives of this compound have been identified as promising components in this arena, particularly as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).

A notable example is the highly phenylated isoindole derivative, 1,3,4,5,6,7-hexaphenyl-2-{3'-(9-ethylcarbazolyl)}-isoindole (HPCzI) . researchgate.net This compound was synthesized to serve as a thermally stable HTM. Its bulky, propeller-like structure, resulting from the numerous phenyl substituents, provides good film-forming properties via thermal evaporation and ensures high thermal stability, with a melting point of 311.5 °C. researchgate.net In a double-layered OLED device with the configuration ITO/HPCzI/AlQ3/MgAg, HPCzI demonstrated effective hole-transporting capabilities. The device emitted green light originating from the AlQ3 layer, confirming that HPCzI functions efficiently as an HTM, transporting holes to the emissive layer. At a driving voltage of 8.8 V, the device achieved a current density of 20 mA/cm². researchgate.net

Furthermore, research into various substituted 1H-isoindoles has highlighted their potential as semiconductor materials. By modifying the substituents on the isoindole core, their optical and electronic properties, such as the absorbance band edge and optical band gap, can be precisely tuned. acs.orgacgpubs.org For instance, a series of isoindole-1,3-dione compounds were synthesized and their optical parameters investigated, revealing optical band gaps ranging from 3.733 to 4.026 eV, which positions them as potential dielectric or semiconductor materials. acgpubs.org The ability to systematically alter the electronic structure through synthesis makes the this compound scaffold a versatile platform for creating tailor-made organic semiconductors. acs.org

Construction of Polymeric and Supramolecular Architectures

The rigid and predictable geometry of this compound derivatives makes them excellent building blocks for constructing complex, well-defined polymeric and supramolecular structures. The phthalimide (B116566) moiety, in particular, is frequently used in polymer science and for creating self-assembling systems. mdpi.comresearchgate.net

An innovative approach involves the synthesis of soluble polysilsesquioxanes bearing phthalimide side-groups. One such polymer was created through the hydrolytic polycondensation of 2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione . In aqueous solutions, these macromolecules were found to exist in an associated state, forming supramolecular structures with an average hydrodynamic diameter of 46 nm due to intermolecular interactions. This self-assembly behavior highlights the potential for creating novel, ordered nanomaterials from isoindole-functionalized polymers.

Derivatives of this compound-1,3(2H)-dione are also utilized as foundational units in the synthesis of more complex supramolecular assemblies and polymers. mdpi.com For example, 4-amino-1H-isoindole-1,3(2H)-dione (4-Aminophthalimide) serves as a building block in the synthesis of polymers and supramolecular structures. The ability of the isoindole core to engage in specific, directional interactions, such as hydrogen bonding and π-π stacking, facilitates the formation of ordered, high-molecular-weight architectures.

Development of Fluorescent Probes and Dyes (e.g., Aggregation-Induced Emission Fluorophores, Phthalocyanines)

The this compound scaffold is a key component in many advanced fluorophores and dyes, prized for its contribution to their photophysical properties. Two prominent classes of such materials are those exhibiting aggregation-induced emission (AIE) and the macrocyclic pigments known as phthalocyanines.

Aggregation-Induced Emission (AIE) Fluorophores: A significant breakthrough has been the development of this compound derivatives that display AIE characteristics. These molecules are weakly fluorescent in dilute solutions but become highly emissive in an aggregated state or solid form. A novel strategy has been established to assemble single (Z)- or (E)-1H-isoindole derivatives through the selective activation of carbon–nitrogen triple bonds in a multicomponent reaction. rsc.org These AIE-active fluorophores show very low fluorescence quantum yields (ΦF) of 0.2–0.9% in solution but exhibit intense fluorescence with much higher quantum yields of up to 26.3% in solid films. rsc.org These unique photophysical properties make them excellent candidates for bio-imaging. For instance, they have been successfully used to specifically illuminate lipid droplets in living cells, showing bright fluorescence, low cytotoxicity, and superior photostability compared to commercially available dyes. rsc.org

Phthalocyanines and Fluorescent Probes: Phthalocyanines are large, aromatic macrocycles composed of four isoindole units linked by aza bridges, giving them intense coloration and unique electronic properties. nih.gov They are synthesized from phthalonitrile (B49051) or 1,3-diiminoisoindoline (B1677754) precursors. nih.gov Copper phthalocyanine (B1677752) (CuPc), for example, is a well-known blue pigment and has been incorporated into heterogeneous catalysts. nih.gov

Beyond these macrocycles, isoindole derivatives have been engineered into highly selective fluorescent probes for detecting various analytes. A rhodamine-coumarin hybrid sensor (Rh-C ) incorporating a spiro[isoindoline-1,9'-xanthen]-3-one structure was developed for the ratiometric sensing of Fe³⁺ and Cr³⁺ and the colorimetric sensing of Cu²⁺. mdpi.com Another rhodamine-based probe, RhPK , featuring a spiro[isoindoline-1,9'-xanthen]-3-one unit, was designed for the highly selective and sensitive detection of Fe³⁺ ions in living human cells, with a detection limit of 50 nM. nih.gov These probes often work via a fluorescence resonance energy transfer (FRET) mechanism or through analyte-induced structural changes, demonstrating the modularity of the isoindole scaffold in designing sophisticated molecular sensors. mdpi.com

Catalytic Applications

The structural rigidity and ability to coordinate with metal centers have made this compound derivatives valuable platforms in the field of catalysis. They are employed both as integral parts of catalyst-directing ligands and as the core structures in various catalytic systems.

Ligand Design for Organometallic Catalysis (e.g., Pincer Ligands)

Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, creating highly stable and reactive organometallic complexes. The isoindoline (B1297411) framework has been successfully used to create novel, chiral NNN-pincer ligands for asymmetric catalysis.

One prominent class is the 1,3-bis(2-pyridylimino)isoindolines (BPI) . These ligands can coordinate to a metal in either a neutral this compound form or, after deprotonation of the central pyrrole (B145914) NH group, as a monoanionic isoindolin-2-yl ligand. researchgate.net This proton-responsive behavior allows for fine-tuning of the electronic properties of the metal center. Chiral versions of BPI ligands have been synthesized and complexed with metals like iron and cobalt for use in enantioselective catalysis. nih.gov

Building on this success, a new class of chiral pincer ligands, the 1,3-bis(4,5-dihydrooxazol-2-ylimino)isoindolines , has been developed. rsc.org These ligands merge the established isoindoline core with the proven stereodirecting ability of oxazoline (B21484) rings. The synthesis of these enantiopure ligands and their complexation with palladium to form complexes like Pd((S,S)-6)(OAc) demonstrates their potential as catalysts for enantioselective transformations. rsc.org The modular nature of these isoindoline-based pincer systems allows for the rational design of catalysts with specific steric and electronic properties. nih.gov

Role of this compound Derivatives in Homogeneous and Heterogeneous Catalysis

Beyond their role in ligands, this compound derivatives are central to both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis: In homogeneous catalysis, where the catalyst is in the same phase as the reactants, rhodium and palladium complexes have been used to synthesize complex this compound-containing scaffolds. acs.orgnih.gov One notable example is a rhodium-catalyzed cascade reaction that enables the trifunctionalization of a nitrile moiety to construct fused this compound structures. acs.org This process allows for a significant increase in molecular complexity in a single step. Another key development is the palladium(0)-catalyzed enantioselective C-H functionalization to access chiral 1H-isoindoles that bear a quaternary stereocenter, a previously challenging synthetic target. nih.gov This method utilizes phosphordiamidite ligands to achieve high yields and excellent enantioselectivities. nih.gov

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its recovery and reuse. This compound derivatives have been incorporated into robust solid-supported catalysts. For instance, copper phthalocyanine (CuPc), a macrocycle built from four isoindole units, was immobilized on a magnetic mesoporous support (CoFe₂O₄/SBA-15). nih.gov This heterogeneous catalyst, CoFe₂O₄/SBA-15/CuPc@Gd , proved highly effective for the green synthesis of 5-substituted 1H-tetrazoles in water and for the selective oxidation of sulfides. Its magnetic nature allows for easy recovery using an external magnet. nih.gov

In another application, copper(I) complexes with 4,4'-dipyridyl were used as solid-phase heterogeneous catalysts for the Huisgen cycloaddition reaction between an azide-functionalized isoindole-1,3-dione, 2-[2-azido-ethyl]-isoindole-1,3-dione , and phenylacetylene. redalyc.org This approach simplifies product purification and allows for the regeneration and reuse of the catalyst. redalyc.org Additionally, a magnetic nanocatalyst, Fe₃O₄–GO–SO₃H , has been employed for the green synthesis of 1′H-spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-dione derivatives, showcasing the versatility of isoindoline structures in creating recyclable and efficient catalytic systems. mdpi.com

Utility as Versatile Building Blocks in Complex Organic Synthesis

The inherent reactivity and structural features of the this compound core render it a versatile building block for the synthesis of more intricate molecular structures. ontosight.ai Its derivatives, such as those of isoindole-1,3-dione, are widely employed as precursors and intermediates in the creation of complex organic molecules and novel pharmaceutical candidates. ontosight.ailookchem.com The utility of the isoindole scaffold stems from its ability to participate in a wide array of chemical transformations, including cycloaddition, condensation, and multicomponent reactions. ontosight.aiclockss.org

A significant application of this compound derivatives is in [3+2] cycloaddition reactions. For instance, propargyl-substituted dihydroisoindolin-1-ones can react with arylnitrile oxides in the presence of copper(I) or silver carbonate catalysts to produce novel 3,5-disubstituted isoxazoles with good yields. nih.gov Similarly, 1,3-dipolar cycloaddition of aryl azides to specific isoindole derivatives can regioselectively yield 1,4-disubstituted 1,2,3-triazoles. nih.gov These cycloaddition strategies provide efficient pathways to complex heterocyclic systems that are of interest in drug discovery and materials science. nih.gov

Furthermore, this compound derivatives are key starting materials in multicomponent reactions, which allow for the assembly of complex products in a single step. A notable example involves a palladium-catalyzed multicomponent reaction that selectively activates carbon-nitrogen triple bonds to construct a library of (Z)- or (E)-1H-isoindole derivatives. researchgate.netnih.gov This method is highly efficient for creating structurally unique fluorophores. researchgate.netnih.gov The synthesis of 2-substituted this compound-1,3(2H)-dithiones from secondary benzothioamides and isothiocyanates further illustrates the utility of isoindoles in preparing more complex, biologically relevant molecules. clockss.org The reactivity of the imine nitrogen in 1H-isoindoles also allows for transformations like iodoamination, which provides a facile route to functionalized isoindole derivatives that can be further modified. clockss.org

Reaction Type Isoindole Precursor Reactant(s) Product Type Significance
[3+2] CycloadditionPropargyl-substituted dihydroisoindolin-1-oneArylnitrile oxides3,5-disubstituted isoxazolesSynthesis of novel heterocyclic compounds. nih.gov
1,3-Dipolar CycloadditionEthyl 1-allyl-2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylateAryl azides1,4-disubstituted 1,2,3-triazolesVersatile strategy for drug discovery and materials chemistry. nih.gov
Multicomponent Reaction2-phenylacetonitriles, Isocyanides, AlkynesPd(OAc)₂, PPh₃, t-BuOK(Z)- or (E)-1H-isoindole derivativesEfficient, stereoselective access to unique AIE fluorophores. researchgate.netnih.gov
Condensation/CyclizationSecondary benzothioamidesIsothiocyanates2-substituted this compound-1,3(2H)-dithionesPreparation of molecules with potential biological activities (e.g., TNF-α inhibitory). clockss.org
Iodoamination2-vinylbenzylidenaminesIodine3-aryl-1-iodomethyl-1H-isoindoleConstruction of functionalized this compound derivatives for further synthesis. clockss.org

Development of Chemical Probes for Molecular Recognition and Sensing

The unique photophysical properties of the isoindole scaffold have been harnessed to develop a new generation of chemical probes for molecular recognition and sensing. smolecule.com These probes are designed to detect specific analytes, such as metal ions and biomolecules, often through a measurable change in their fluorescence. rsc.org

A significant area of research is the development of isoindole-based fluorescent chemosensors. For example, an isoindole-imidazole containing a Schiff base was designed as a highly selective and sensitive "turn-on" fluorescent probe for zinc ions (Zn²⁺). mdpi.comnih.gov This probe exhibits a 19-fold enhancement in fluorescence intensity upon binding to Zn²⁺, with a low detection limit of 0.073 μM, which is well below the guidelines set by the World Health Organization. mdpi.com The mechanism involves a 1:1 binding stoichiometry between the sensor and the zinc ion. mdpi.comnih.gov

Isoindole derivatives have also been engineered as fluorescent probes for bioimaging. researchgate.net A palladium-catalyzed multicomponent reaction has been used to create a library of this compound derivatives that exhibit aggregation-induced emission (AIE). nih.gov These AIE fluorophores have proven to be effective and highly photostable reagents for live cell imaging, showing a specific ability to stain lipid droplets. researchgate.netnih.gov In another study, modified isoindolediones were developed as bright fluorescent probes for cell and tissue imaging, with some derivatives showing a high preference for staining mitochondria or cell membranes. researchgate.net The synthesis of push-pull isoindole fluorophores through Suzuki coupling and Knoevenagel reactions has also yielded dyes with AIE characteristics suitable for bioimaging applications. acs.org

The principle of molecular recognition using these probes relies on specific interactions between the isoindole derivative and the target analyte. mdpi.comacs.org These interactions, which can include coordination with metal ions or hydrophobic interactions with biomolecules, trigger a conformational or electronic change in the fluorophore, leading to a detectable optical signal. rsc.orgmdpi.com

Probe Type Target Analyte Sensing Mechanism Key Features & Applications
Fused Isoindole-Imidazole Schiff BaseZinc (Zn²⁺)Fluorescence "turn-on"Highly selective and sensitive detection of Zn²⁺ in buffer/DMSO medium; detection limit of 0.073 μM. mdpi.comnih.gov
This compound AIE FluorophoresLipid DropletsAggregation-Induced Emission (AIE)Excellent for live cell imaging, high photostability, specific staining of lipid droplets. researchgate.netnih.gov
Modified IsoindoledionesMitochondria, Cell MembranesFluorescence ImagingBright probes for cell and tissue imaging with organelle-specific targeting capabilities. researchgate.net
Push-Pull Isoindole DyesGeneral BioimagingAggregation-Induced Emission (AIE)Tunable absorption and emission properties, suitable for bioimaging and solid-state emission. acs.org

Analytical Chemistry Derivatization for Detection and Quantification

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, often by enhancing its detectability. researchgate.netmdpi.com The reaction of o-phthalaldehyde (B127526) (OPA) with primary amines in the presence of a thiol is a classic and widely used derivatization method that forms highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole products. niscpr.res.inescholarship.orglibretexts.org This reaction is a cornerstone for the sensitive detection and quantification of amino acids, peptides, and primary amines in various complex matrices. escholarship.orgresearchgate.net

The OPA derivatization method is particularly valuable in conjunction with high-performance liquid chromatography (HPLC) and fluorescence detection (FLD). niscpr.res.innih.gov The process converts polar and often non-fluorescent primary amines into highly fluorescent isoindole derivatives, which significantly lowers their detection limits. niscpr.res.inresearchgate.net The reaction is rapid, proceeds under mild conditions, and can be fully automated using the pretreatment functions of modern HPLC autosamplers, which reduces manual labor and improves precision. niscpr.res.inchromatographyonline.com

The mechanism involves the initial reaction of OPA with the deprotonated primary amino group of the analyte, followed by the addition of a thiol (such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form the stable, fluorescent isoindole derivative. niscpr.res.inescholarship.org While the derivatives can have stability issues, automating the derivatization and injection steps ensures accurate and reproducible results. niscpr.res.in This method has been successfully applied to the quantitative analysis of up to 19 different amino acids in biological samples like blood plasma and in environmental samples like marine and continental aerosols. niscpr.res.innih.gov

The versatility of this derivatization reaction is further highlighted by its use in analyzing a range of primary and even secondary amines (after an additional step) in air samples. thermofisher.com The choice of thiol can also be adapted to introduce specific properties, such as chirality for the separation of enantiomers. mdpi-res.com

Analyte Class Derivatization Reagents Analytical Technique Purpose & Advantages
Amino Acidso-Phthalaldehyde (OPA), 2-Mercaptoethanol (MCE)HPLC with Fluorescence DetectionForms highly fluorescent isoindole derivatives for sensitive quantification in plasma. niscpr.res.in
Primary Amines & Amino Acidso-Phthalaldehyde (OPA), 3-Mercaptopropionic acid (MPA)HPLC-FLD/MSFully automated, rapid, and accurate pre-column derivatization for high-throughput analysis. chromatographyonline.com
Glutathione (GSH)o-Phthalaldehyde (OPA)Paper-based FluorimetrySimple, fast, and selective quantification of GSH in nutritional supplements without interference from primary amines. mdpi.com
Aliphatic Amineso-Phthalaldehyde (OPA), FMOC (for secondary amines)HPLC with Fluorescence DetectionAutomated pre-column derivatization for sensitive detection of toxic amines in air pollutants. thermofisher.com

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies for 1H-Isoindoles

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 1H-isoindoles, research is actively pursuing greener alternatives to traditional synthetic routes, which often rely on harsh reagents and generate significant waste. Key innovations focus on the use of renewable resources, energy-efficient reaction conditions, and novel catalytic systems.

One promising approach involves the use of natural catalysts and unconventional energy sources. For instance, methodologies are being explored that utilize biodegradable and readily available catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation to drive the synthesis of heterocyclic compounds. researchgate.net This combination can lead to good yields in shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave-assisted synthesis is another area of intense investigation, offering rapid and energy-efficient routes to complex molecules. jddhs.commdpi.com

Photocatalysis, particularly using organic dyes and visible light, is emerging as a powerful tool for sustainable synthesis. acs.org An efficient photoinduced phenolate (B1203915) organocatalytic methodology has been developed for the synthesis of isoindoloindolones, demonstrating a broad substrate scope with high yields. acs.org This method relies on a direct single-electron transfer pathway facilitated by an excited phenolate catalyst to N-iodobenzoyl indoles. acs.org

Furthermore, ruthenium-catalyzed oxidant-free cyclization of benzimidates with alkenes at room temperature represents a significant advancement, producing 1H-isoindoles with the liberation of hydrogen gas as the only byproduct. researchgate.net These green methodologies not only reduce the environmental impact but also open up new avenues for the synthesis of novel 1H-isoindole derivatives.

Green Synthetic MethodKey FeaturesPotential Advantages
Natural Catalysts (e.g., lemon peel powder) with UltrasoundUtilizes a biodegradable catalyst and energy-efficient sonication. researchgate.netGood yields, shorter reaction times, and reduced waste. researchgate.net
Microwave-Assisted SynthesisEmploys microwave irradiation for rapid heating. jddhs.commdpi.comFaster reactions, reduced energy consumption, and often higher yields. jddhs.commdpi.com
Photoinduced OrganocatalysisUses visible light and an organic catalyst to initiate reactions. acs.orgHigh functional group tolerance and operates under mild conditions. acs.org
Ruthenium-Catalyzed Oxidant-Free CyclizationProceeds at room temperature without the need for an external oxidant. researchgate.netHigh atom economy with H2 as the only byproduct. researchgate.net
Innovations in Green and Sustainable Synthesis of 1H-Isoindoles

Exploration of Unconventional Reactivity and Novel Transformative Processes

The unique electronic structure of the this compound nucleus makes it a versatile building block for the construction of complex molecular architectures. Researchers are increasingly exploring its unconventional reactivity to develop novel transformative processes.

A significant area of focus is the palladium-catalyzed desymmetric C–H bond imidoylation, which allows for the intermolecular enantioselective synthesis of 1H-isoindoles containing quaternary stereogenic centers. researchgate.net In this process, α,α-diaryl tri- and difluoroethylated isocyanides serve as effective precursors to chiral 1H-isoindoles. researchgate.net The reaction demonstrates the utility of C–H activation strategies in accessing structurally diverse and stereochemically complex this compound derivatives. researchgate.net

The Diels-Alder reaction remains a cornerstone of isoindole chemistry, and its application with 1H-isoindoles continues to be a fruitful area of research. researchgate.net The ability of 1H-isoindoles to participate in [4+2]-cycloaddition reactions provides a powerful tool for the rapid construction of polycyclic systems. researchgate.net Furthermore, the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with maleimides has been shown to proceed through a complex rearrangement rather than a simple Michael addition, highlighting the nuanced reactivity of these systems. researchgate.net

The development of cascade reactions involving this compound intermediates is another exciting frontier. For example, an allene (B1206475) insertion cascade has been realized, providing rapid access to diverse C1-tethered bis-heterocyclic scaffolds in good yields and with high enantioselectivities. researchgate.net These novel transformations underscore the potential of this compound as a reactive intermediate for the efficient synthesis of complex molecules.

Advanced Computational Design and Prediction of this compound Chemical Behavior

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, and its application to this compound chemistry is rapidly expanding. Advanced computational methods are being employed to design novel this compound derivatives with tailored properties and to predict their reactivity and spectroscopic characteristics.

Molecular docking and molecular dynamics simulations are being used to investigate the interactions of this compound derivatives with biological targets. nih.gov For example, in silico studies have been conducted to evaluate the inhibitory ability of new this compound-1,3(2H)-dione derivatives against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov These computational approaches can predict binding affinities and interaction modes, guiding the synthesis of more potent inhibitors. nih.gov

Quantum mechanical calculations, such as Density Functional Theory (DFT), are being used to elucidate reaction mechanisms and predict the outcomes of chemical transformations involving 1H-isoindoles. researchgate.net DFT calculations have been instrumental in supporting proposed reaction mechanisms for the ruthenium-catalyzed synthesis of 1H-isoindoles. researchgate.net Furthermore, computational methods are being used to predict the molecular weight and optimized geometry of chemical compounds, providing insights into their stability. mdpi.com

The use of computational chemistry to predict the electronic and photophysical properties of this compound-based systems is also a growing area of interest. nih.gov By employing methods like time-dependent DFT, researchers can calculate the absorption and emission spectra of novel chromophores, aiding in the design of new dyes and functional materials. nih.gov

Computational MethodApplication in this compound ChemistryInsights Gained
Molecular DockingPredicting the binding of this compound derivatives to biological targets. nih.govnih.govIdentification of key interactions and prediction of inhibitory activity. nih.govnih.gov
Molecular Dynamics SimulationsSimulating the dynamic behavior of this compound-ligand complexes. nih.govUnderstanding conformational changes and binding stability over time. nih.gov
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting electronic properties. researchgate.netValidation of proposed synthetic pathways and prediction of reactivity. researchgate.net
Quantum ChemistryStudying molecular behavior in various chemical environments. spectroscopyonline.comAccurate prediction of properties like pKa in aqueous solutions. spectroscopyonline.com
Advanced Computational Approaches in this compound Research

Rational Design of Next-Generation this compound-Based Functional Materials

The unique photophysical and electronic properties of the this compound scaffold make it an attractive platform for the rational design of next-generation functional materials. By strategically modifying the core structure, researchers can fine-tune its properties for specific applications in areas such as organic electronics, sensing, and biomedicine.

The development of novel this compound-based fluorophores is a particularly active area of research. The condensation of primary amines with o-diacylbenzenes can lead to intensely colored pigments. nih.gov The resulting isoindole derivatives have shown promise as red to near-infrared fluorophores. nih.gov The rational design of these molecules, guided by computational predictions of their spectroscopic properties, can lead to the development of highly sensitive and stable fluorescent probes.

In the realm of medicinal chemistry, the this compound skeleton is considered a "propitious anticancer structural motif." nih.gov The rational design of this compound derivatives is being pursued to develop more potent and less toxic anticancer agents. nih.gov By understanding the structure-activity relationships, researchers can design molecules that selectively target cancer cells. For instance, isoindoline-1,3-dione derivatives have been investigated for their cyclooxygenase (COX) inhibitory activity, with some compounds showing greater inhibition of COX-2, an enzyme often overexpressed in tumors. nih.gov

The principles of rational design are also being applied to create functional materials with improved performance through a bottom-up approach. rsc.org For example, by studying the structure-activity relationships of individual particles, the synthesis of materials can be optimized to enrich the proportion of components with desired properties. rsc.org This approach can be applied to the development of this compound-based materials for applications in catalysis, sensing, and diagnostics.

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of 1H-isoindole derivatives?

  • Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For enantioselective synthesis, Pd(0)-catalyzed C–H activation is a key strategy, with optimization focusing on ligand selection (e.g., chiral phosphine ligands), solvent polarity, and temperature (Table 1, ). For multicomponent reactions, sequential activation of carbon–nitrogen triple bonds in systems with nucleophilic/electrophilic sites is critical . Ensure reproducibility by documenting reaction conditions (e.g., stoichiometry, catalyst loading) and characterizing intermediates via NMR (e.g., monitoring tautomerization between 1H- and 2H-isoindole forms ).

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR) when characterizing this compound tautomers?

  • Answer : Tautomerism between 1H- and 2H-isoindole can lead to split peaks or unexpected shifts. To resolve contradictions:
  • Perform variable-temperature NMR to track dynamic interconversion .
  • Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts).
  • Validate purity via HPLC or GC-MS to rule out byproduct interference .
  • Report all observed peaks, even minor ones, and provide justification for assigned structures in supplementary materials .

Q. What are the best practices for reporting synthetic yields and reproducibility in this compound studies?

  • Answer :
  • Include detailed experimental protocols in the main text or supplementary information, specifying equipment (e.g., glovebox use for air-sensitive reactions) and purification methods (e.g., column chromatography gradients) .
  • Report yields as averages of at least three independent trials, with standard deviations.
  • For known compounds, cite prior literature methods; for new derivatives, provide elemental analysis, HRMS, and spectroscopic validation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the aggregation-induced emission (AIE) properties of this compound derivatives?

  • Answer :
  • Experimental Design : Synthesize derivatives with varying substituents (e.g., electron-withdrawing/donating groups) and assess AIE via fluorescence spectroscopy in mixed solvent systems (e.g., water/THF). Monitor emission intensity changes as a function of aggregation state .
  • Data Analysis : Quantify quantum yields, lifetime measurements, and Stokes shifts. Use dynamic light scattering (DLS) to correlate particle size with emission behavior.
  • Contradiction Management : If AIE is absent, re-evaluate molecular packing via X-ray crystallography or computational modeling to identify steric/electronic barriers to restricted intramolecular rotation .

Q. What strategies are effective for resolving contradictions in catalytic efficiency across different this compound synthesis methods?

  • Answer :
  • Comparative Analysis : Systematically test catalysts (e.g., Pd(0) vs. Co-porphyrin ) under identical conditions (solvent, temperature, substrate scope).
  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or trapping experiments to identify rate-limiting steps.
  • Error Mitigation : Account for catalyst deactivation (e.g., ligand oxidation) via in situ monitoring (UV-Vis, NMR) .
  • Reporting Standards : Clearly define "catalytic efficiency" (e.g., turnover number, enantiomeric excess) and provide raw data in supplementary files .

Q. How should researchers approach the enantioselective synthesis of 1H-isoindoles with quaternary stereogenic centers?

  • Answer :
  • Ligand Optimization : Screen chiral ligands (e.g., BINAP, SPRIX) to enhance stereocontrol. Use high-throughput experimentation to accelerate ligand-substrate matching .
  • Steric and Electronic Tuning : Introduce bulky substituents near the reaction site to favor one transition state. Validate via X-ray crystallography of intermediates.
  • Data Validation : Confirm enantiopurity via chiral HPLC or optical rotation. Cross-validate with computational models (e.g., DFT for transition state analysis) .

Q. What methodologies are recommended for analyzing conflicting data in this compound biological activity studies?

  • Answer :
  • Dose-Response Curves : Perform triplicate assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (e.g., DMSO vehicle).
  • Statistical Rigor : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals .
  • Meta-Analysis : Compare results with prior studies, considering variables like cell line differences or assay protocols. Use systematic reviews to identify consensus or knowledge gaps .

Guidelines for Data Reporting and Reproducibility

  • Structural Characterization : Always include 1H^1H-NMR, 13C^{13}C-NMR, HRMS, and elemental analysis. For tautomers, provide variable-temperature NMR spectra .
  • Catalytic Systems : Detail catalyst preparation, activation steps, and handling protocols (e.g., inert atmosphere) .
  • Ethical Standards : Disclose conflicts of interest and adhere to institutional guidelines for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.